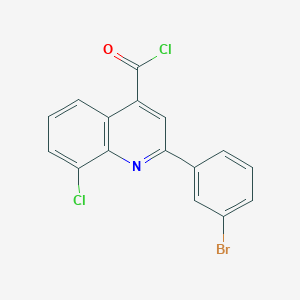

2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

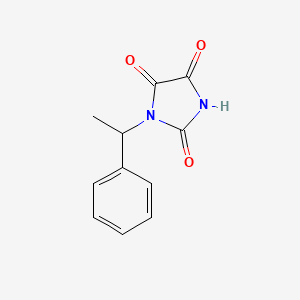

2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is a synthetic organic compound that has been studied for its potential applications in the fields of chemistry and biology. It is a brominated quinoline derivative and has been used as a building block for the synthesis of various other compounds. The compound is also known as 2-(3-bromophenyl)quinoline-4-carbonyl chloride, 3-bromo-8-chloroquinoline-4-carbonyl chloride, and BQCC.

Scientific Research Applications

Aurora A Kinase Inhibition in Cancer Research

This compound has been identified as a potential lead in the design of novel inhibitors targeting Aurora A kinase, a protein implicated in the regulation of mitosis. It exhibits apoptosis-inducing properties, which are valuable in cancer treatment strategies .

Material Science: Organic Electroluminescent Device Materials

The structural framework of this compound is relevant to the synthesis of materials used in organic electroluminescent devices. These materials are crucial for the development of new display and lighting technologies .

Environmental Science: Safety and Handling

In environmental science, the focus is on the safe handling and disposal of chemicals. Data sheets for similar compounds provide detailed safety measures, indicating the need for careful management to prevent environmental contamination .

Analytical Chemistry: Electrophilic Aromatic Substitution Reactions

In analytical chemistry, this compound can be utilized to study electrophilic aromatic substitution reactions, which are fundamental to understanding chemical reactivity and synthesis .

Biochemistry: Suzuki–Miyaura Cross-Coupling

The compound plays a role in biochemistry research, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions are widely applied in the formation of carbon-carbon bonds, which are essential in the synthesis of various biochemical compounds .

Pharmacology: Histamine Receptor Agonism

Derivatives of this compound, such as 2-(3-bromophenyl)histamine, have been studied for their agonistic effects on histamine receptors, which are significant in pharmacological research for developing new therapeutic agents .

properties

IUPAC Name |

2-(3-bromophenyl)-8-chloroquinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrCl2NO/c17-10-4-1-3-9(7-10)14-8-12(16(19)21)11-5-2-6-13(18)15(11)20-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBOLGHGJWTLGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrCl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207140 |

Source

|

| Record name | 2-(3-Bromophenyl)-8-chloro-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride | |

CAS RN |

1160263-63-7 |

Source

|

| Record name | 2-(3-Bromophenyl)-8-chloro-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-8-chloro-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)

![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)

![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)

![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)